molecular formula C11H13N3O2S B14902708 N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide

Cat. No.: B14902708
M. Wt: 251.31 g/mol
InChI Key: NBIWLMVNPKGXKX-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide is a heterocyclic compound featuring an azetidine ring, a cyano group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Cyanating agents, sulfonyl chlorides, amines.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered oxidation states.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C11H13N3O2S

Molecular Weight

251.31 g/mol

IUPAC Name

N-(azetidin-3-yl)-5-cyano-2-methylbenzenesulfonamide

InChI

InChI=1S/C11H13N3O2S/c1-8-2-3-9(5-12)4-11(8)17(15,16)14-10-6-13-7-10/h2-4,10,13-14H,6-7H2,1H3

InChI Key

NBIWLMVNPKGXKX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C#N)S(=O)(=O)NC2CNC2

Origin of Product

United States

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